![molecular formula C9H16O2 B11757358 [(3S)-3-cyclohexyloxiran-2-yl]methanol](/img/structure/B11757358.png)
[(3S)-3-cyclohexyloxiran-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3S)-3-シクロヘキシルオキシラン-2-イル]メタノールは、メタノール基に結合したオキシラン環にシクロヘキシル基が結合した有機化合物です。
準備方法
合成経路および反応条件
[(3S)-3-シクロヘキシルオキシラン-2-イル]メタノールの合成は、一般的に、シクロヘキセンのエポキシ化、続いてメタノール基の導入によって行われます。一般的な方法の1つは、シクロヘキセンをm-クロロ過安息香酸などの過酸と反応させて対応するエポキシドを生成することです。このエポキシドは、硫酸などの触媒の存在下でメタノールと反応させて[(3S)-3-シクロヘキシルオキシラン-2-イル]メタノールを生成することができます。
工業生産方法
工業規模では、[(3S)-3-シクロヘキシルオキシラン-2-イル]メタノールの生産は、高い収率と純度を確保するために、連続フロープロセスで行うことができます。固定化触媒と温度や圧力などの最適化された反応条件の使用により、合成の効率を高めることができます。さらに、蒸留や結晶化などの精製技術を使用して、目的の仕様を満たす最終生成物を得ることができます。
化学反応の分析
反応の種類
[(3S)-3-シクロヘキシルオキシラン-2-イル]メタノールは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するケトンまたはアルデヒドを生成するために酸化することができます。
還元: 還元反応は、オキシラン環をジオールに変換することができます。
置換: 求核置換反応は、オキシラン環で起こり、さまざまな誘導体の形成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、頻繁に使用される還元剤です。
置換: アミン、チオール、ハロゲン化物などの求核剤は、塩基性または酸性条件下でオキシラン環と反応することができます。
生成される主な生成物
酸化: シクロヘキサノンまたはシクロヘキサノール誘導体。
還元: シクロヘキサン-1,2-ジオール。
置換: 使用される求核剤に応じて、さまざまな置換シクロヘキシル誘導体。
科学研究への応用
[(3S)-3-シクロヘキシルオキシラン-2-イル]メタノールは、科学研究でいくつかの応用があります。
化学: 複雑な有機分子の合成における中間体として使用されます。
生物学: 生物活性化合物の合成における構成要素としての可能性について調査されています。
医学: 潜在的な治療特性と、創薬における前駆体としての可能性を探られています。
産業: 特定の特性を持つポリマーや材料の生産に使用されます。
科学的研究の応用
[(3S)-3-cyclohexyloxiran-2-yl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of polymers and materials with specific properties.
作用機序
[(3S)-3-シクロヘキシルオキシラン-2-イル]メタノールの作用機序は、さまざまな分子標的との相互作用を含みます。オキシラン環は非常に反応性が高く、生体分子の求核部位と共有結合を形成し、構造と機能の改変につながります。この反応性は、合成化学で、所望の特性を持つ新しい化合物を生成するために利用されています。
類似化合物との比較
[(3S)-3-シクロヘキシルオキシラン-2-イル]メタノールは、以下のような他の類似化合物と比較することができます。
シクロヘキセンオキシド: メタノール基がないため、特定の反応では汎用性が低くなります。
シクロヘキサノール: オキシラン環を含まないため、反応性が制限されます。
エポキシシクロヘキサン: メタノール基がないため、構造は似ていますが、溶解性と反応性に影響を与えます。
[(3S)-3-シクロヘキシルオキシラン-2-イル]メタノールの独自性は、シクロヘキシル、オキシラン、およびメタノールの官能基を組み合わせたものであり、幅広い反応性と応用を提供します。
特性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC名 |
[(3S)-3-cyclohexyloxiran-2-yl]methanol |
InChI |
InChI=1S/C9H16O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h7-10H,1-6H2/t8?,9-/m0/s1 |
InChIキー |
JHPCIQWUOSMNLK-GKAPJAKFSA-N |
異性体SMILES |
C1CCC(CC1)[C@H]2C(O2)CO |
正規SMILES |
C1CCC(CC1)C2C(O2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


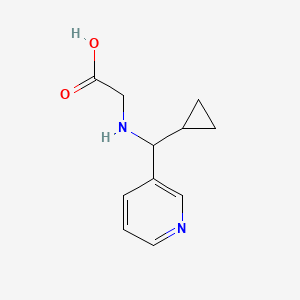


![Methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11757313.png)
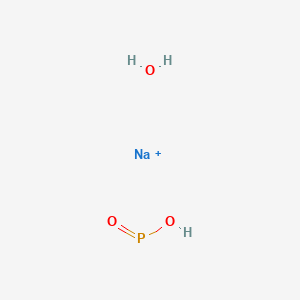
![ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B11757325.png)
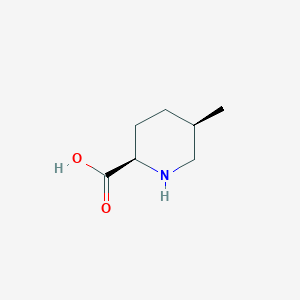
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11757338.png)
![(2R)-2-[6-(Oxiran-2-YL)hexyl]oxirane](/img/structure/B11757345.png)
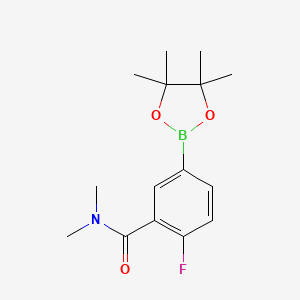
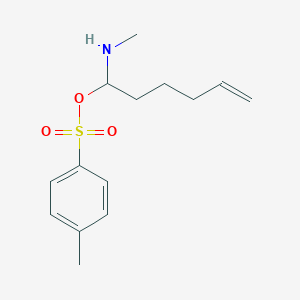
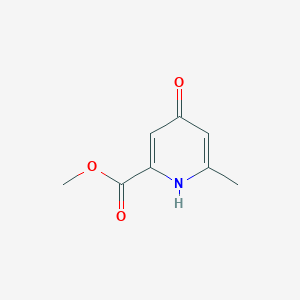
![[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate](/img/structure/B11757379.png)
![2-Methoxy-5-methyl-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one](/img/structure/B11757390.png)
